molecular formula C12H13Cl3N2 B12486321 c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride

c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride

Cat. No.: B12486321
M. Wt: 291.6 g/mol
InChI Key: XSFRXRPLVVYXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a 4-chlorophenyl group and a pyridin-3-yl group attached to a central methylamine moiety, forming a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable reducing agent to form the corresponding alcohol. This intermediate is then subjected to amination using methylamine, followed by conversion to the dihydrochloride salt using hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenyl-pyridine compounds .

Scientific Research Applications

Chemistry

In chemistry, c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in modulating certain biological pathways, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory and anti-cancer properties, among other applications .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride is unique due to the specific combination of the 4-chlorophenyl and pyridin-3-yl groups attached to the central methylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H13Cl3N2

Molecular Weight

291.6 g/mol

IUPAC Name

(4-chlorophenyl)-pyridin-3-ylmethanamine;dihydrochloride

InChI

InChI=1S/C12H11ClN2.2ClH/c13-11-5-3-9(4-6-11)12(14)10-2-1-7-15-8-10;;/h1-8,12H,14H2;2*1H

InChI Key

XSFRXRPLVVYXGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.